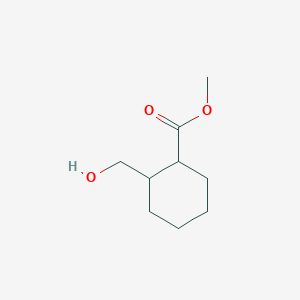
Methyl 2-(hydroxymethyl)cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . It is a chiral compound, meaning it has non-superimposable mirror images, and it contains a mixture of enantiomers . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate can be synthesized through several synthetic routes. One common method involves the esterification of trans-2-hydroxymethylcyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of methyl trans-2-hydroxymethylcyclohexane-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl trans-2-hydroxymethylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in metabolic processes. The hydroxyl and ester functional groups allow it to participate in various biochemical reactions, influencing cellular functions and pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl cis-2-hydroxymethylcyclohexane-1-carboxylate
- Ethyl trans-2-hydroxymethylcyclohexane-1-carboxylate
- Methyl trans-2-hydroxyethylcyclohexane-1-carboxylate
Uniqueness
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl 2-(hydroxymethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H16O3/c1-12-9(11)8-5-3-2-4-7(8)6-10/h7-8,10H,2-6H2,1H3 |
InChI Key |
KZNXMMWIDJRYAG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCCC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


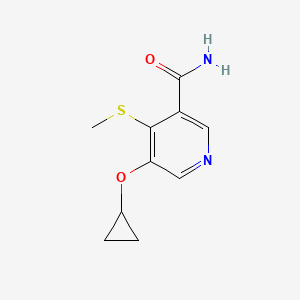
![N-[(4-carbamoylphenyl)carbamothioyl]-4-nitrobenzamide](/img/structure/B14810214.png)
![Thiophene, 2-[(2-fluoro-5-nitrophenylimino)methyl]-3-methyl-](/img/structure/B14810231.png)
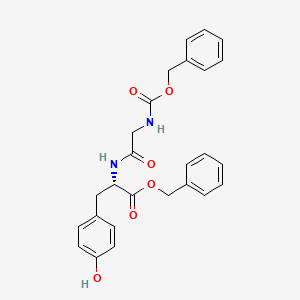
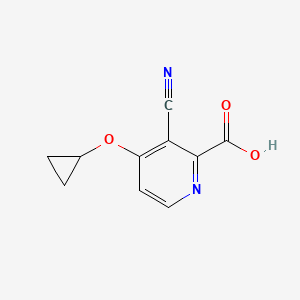
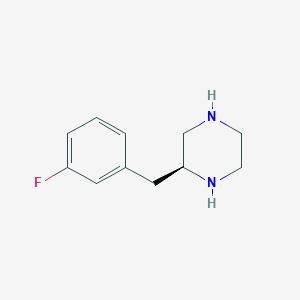
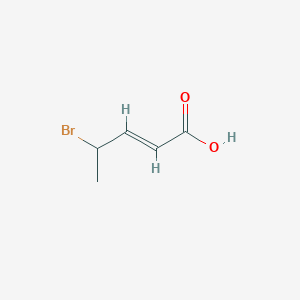
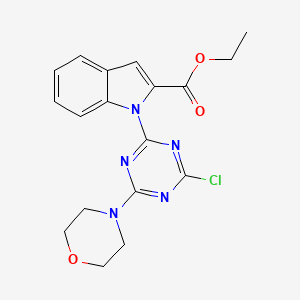
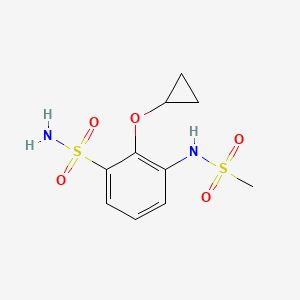
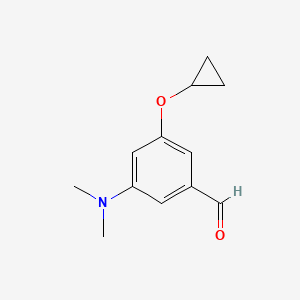
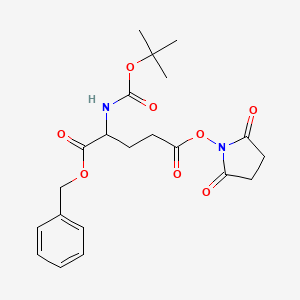
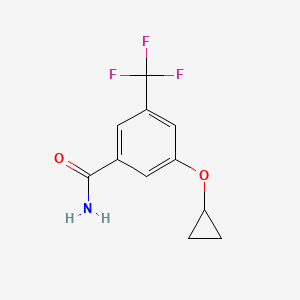
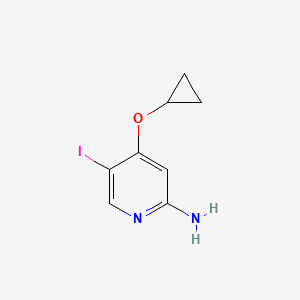
![6-[(3S,5R,8R,9R,10R,13R,14R,17S)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-6-ene-2,3-diol](/img/structure/B14810285.png)
